Product packaging for Fingolimod Phosphate HCl(Cat. No.:CAS No. 1348803-59-7)

Fingolimod Phosphate HCl

Cat. No.: B601846
CAS No.: 1348803-59-7
M. Wt: 387.46 36.46
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Description

Fingolimod Phosphate HCl is the active, phosphorylated metabolite of the immunomodulatory drug Fingolimod (FTY720) . As a potent sphingosine 1-phosphate (S1P) receptor agonist, it binds with high affinity to S1P receptor subtypes 1, 3, 4, and 5 . This compound is a key research tool for investigating novel therapeutic pathways in immunology and neurology. Its primary researched mechanism involves the functional antagonism of the S1P1 receptor on lymphocytes, leading to receptor internalization. This action sequesters lymphocytes in lymph nodes, preventing their egress and recirculation to inflammatory sites, such as the central nervous system in autoimmune disease models . Beyond its well-characterized immunomodulatory effects, this compound exhibits direct neuroprotective properties in preclinical studies. It promotes the neuroprotective effects of microglia by downregulating pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and upregulating the production of neurotrophic factors like BDNF and GDNF . Furthermore, it regulates mitochondrial oxidative stress in neuronal cells, helping to restore mitochondrial function and morphology under stressful conditions, and increases the expression of protective factors such as Nrf2 and HO1 . These mechanisms make it a promising candidate for research on multiple sclerosis and other neurodegenerative diseases . This small molecule is supplied with a guaranteed purity of >98% (HPLC) and is soluble in DMSO . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

1348803-59-7

Molecular Formula

C19H34NO5P. HCl

Molecular Weight

387.46 36.46

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

rac FTY720 Phosphate;  1,​3-​Propanediol, 2-​amino-​2-​[2-​(4-​octylphenyl)​ethyl]​-​, 1-​(dihydrogen phosphate) hydrochloride;  2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol 1-(Dihydrogen Phosphate); 

Origin of Product

United States

Molecular Pharmacology and Receptor Interactions of Fingolimod Phosphate and Its Precursor

Prodrug Activation and Biotransformation Pathways

Fingolimod (B1672674) itself is a prodrug that requires in vivo phosphorylation to become biologically active. veedacr.comtandfonline.com This conversion is a key step in its mechanism of action.

Role of Sphingosine (B13886) Kinases in Fingolimod Phosphorylation

The phosphorylation of fingolimod is primarily carried out by sphingosine kinase 2 (SphK2). frontiersin.orgnih.govfrontiersin.org Sphingosine kinase 1 (SphK1) can also contribute to this process, but with significantly lower efficacy. frontiersin.org This enzymatic reaction converts fingolimod into its active form, fingolimod phosphate (B84403) (fingolimod-P). veedacr.comnih.gov This process is reversible, as fingolimod-P can be dephosphorylated back to fingolimod by lipid phosphate phosphohydrolases. frontiersin.org

The biotransformation of fingolimod also involves other pathways, including oxidation via cytochrome P450 4F2 (CYP4F2) and the formation of inactive ceramide analogs. drugbank.comresearchgate.netnih.gov However, the phosphorylation to fingolimod-P is the critical step for its primary pharmacological activity. nih.gov

Identification and Characterization of Fingolimod Phosphate as the Active Metabolite

It was discovered that fingolimod itself has low affinity for S1P receptors. jsir.gr.jp Instead, its phosphorylated metabolite, fingolimod-P, is the active compound that interacts with high affinity to modulate S1P receptor function. explorationpub.comucl.ac.uknih.gov Fingolimod-P is a structural analog of sphingosine 1-phosphate (S1P), the endogenous ligand for S1P receptors. nih.govscripps.edu This structural similarity allows fingolimod-P to effectively bind to and modulate the activity of these receptors. researchgate.net

Sphingosine 1-Phosphate (S1P) Receptor Modulation Mechanisms

Fingolimod-P modulates the function of a specific subset of S1P receptors, leading to its immunomodulatory effects.

Affinity and Selectivity Profile for S1P Receptor Subtypes (S1P1, S1P3, S1P4, S1P5)

Fingolimod-P exhibits a distinct binding profile for the five known S1P receptor subtypes. It binds with high affinity to S1P1, S1P3, S1P4, and S1P5, but shows very low affinity for the S1P2 receptor. diva-portal.orgfrontiersin.orgnih.gov The (S)-enantiomer of fingolimod-P is the more potent form, binding to S1P1, S1P4, and S1P5 with half-maximal effective concentration (EC50) values in the sub-nanomolar range (approximately 0.3–0.6 nM), and to S1P3 with a slightly lower affinity (EC50 of ~3 nM). explorationpub.comscripps.edu In contrast, the (R)-enantiomer has a significantly weaker affinity for these receptors. jsir.gr.jp

Table 1: Binding Affinity of Fingolimod Phosphate for S1P Receptor Subtypes

Receptor Subtype Half Maximal Effective Concentration (EC50)
S1P1 ~0.3–0.6 nM scripps.edu
S1P3 ~3 nM scripps.edu
S1P4 ~0.3–0.6 nM scripps.edu
S1P5 ~0.3–0.6 nM scripps.edu
S1P2 >10,000 nM frontiersin.org

Ligand-Receptor Binding Kinetics and Conformational Dynamics Research

The interaction between fingolimod-P and S1P receptors is dynamic. Molecular dynamics simulations have been used to study the binding modes of fingolimod-P and the endogenous ligand S1P to the orthosteric pocket of S1P receptors. nih.gov These studies reveal subtle differences in receptor-ligand interactions that may contribute to the development of more subtype-specific ligands. nih.gov For instance, research has suggested that fingolimod-P may act as a "biased agonist" at the S1P3 receptor, preferentially binding to a specific receptor conformation coupled to a particular signaling pathway. frontiersin.org

Mechanisms of Functional Antagonism and Receptor Internalization

Although fingolimod-P initially acts as an agonist upon binding to S1P1 receptors, sustained exposure leads to a phenomenon known as "functional antagonism". nih.govahajournals.orgfrontiersin.org This process is central to its mechanism of action. researchgate.netpatsnap.com

Upon binding, fingolimod-P induces the internalization of the S1P1 receptor. patsnap.comresearchgate.net This internalization is mediated by the recruitment of β-arrestin after the receptor is phosphorylated by G protein-coupled receptor kinase 2 (GRK2). researchgate.net Unlike the transient and reversible internalization induced by the natural ligand S1P, the internalization prompted by fingolimod-P is profound and long-lasting. aimspress.com The internalized receptors are targeted for ubiquitination and subsequent degradation in the proteasome, preventing their recycling back to the cell surface. researchgate.netresearchgate.netaimspress.com This sustained removal of S1P1 receptors from the lymphocyte surface renders the cells unresponsive to the S1P gradient that normally guides their exit from lymph nodes. patsnap.commdpi.com This "functional antagonism" effectively sequesters lymphocytes within the lymph nodes. patsnap.comnih.gov

G Protein-Coupled Receptor Kinase (GRK) Mediated Phosphorylation

Upon binding of FTY720-P, the S1P₁ receptor undergoes a conformational change that promotes its phosphorylation by G protein-coupled receptor kinases (GRKs), with GRK2 being a key player in this process. biomolther.orgnih.gov This phosphorylation occurs at multiple sites within the C-terminal tail of the receptor. nih.gov Studies have shown that S1P-induced phosphorylation of the S1P₁ receptor is a distinct process from that induced by other stimuli, highlighting the specific role of GRKs in response to agonist binding. nih.gov This initial phosphorylation event is a critical prerequisite for the subsequent recruitment of intracellular signaling proteins that mediate receptor desensitization and internalization. nih.govnih.gov

β-Arrestin Recruitment and Receptor Sequestration

The GRK-mediated phosphorylation of the S1P₁ receptor creates a high-affinity binding site for β-arrestins. nih.govnih.gov The recruitment of β-arrestin to the phosphorylated receptor sterically hinders its coupling to G proteins, effectively uncoupling the receptor from downstream signaling pathways. vcu.edu Furthermore, β-arrestin acts as an adaptor protein, linking the receptor to the clathrin-mediated endocytosis machinery. nih.govvcu.edu This initiates the process of receptor sequestration, where the FTY720-P-bound S1P₁ receptors are internalized from the cell surface into endocytic vesicles. axionbiosystems.comfrontiersin.org This internalization is a rapid process and is a key feature of the functional antagonism induced by fingolimod phosphate. frontiersin.org

StageKey ProteinFunctionOutcome
Phosphorylation G protein-coupled receptor kinase 2 (GRK2)Phosphorylates the C-terminal tail of the S1P₁ receptor after FTY720-P binding. biomolther.orgnih.govPrepares the receptor for β-arrestin binding.
Recruitment β-ArrestinBinds to the phosphorylated S1P₁ receptor. nih.govnih.govUncouples the receptor from G proteins and initiates internalization. vcu.edu
Sequestration ClathrinMediates the endocytosis of the receptor-β-arrestin complex. nih.govRemoval of S1P₁ receptors from the cell surface.
Lysosomal Degradation and Downregulation of Receptor Expression

Following internalization, the fate of the S1P₁ receptor bound to FTY720-P differs significantly from that of the receptor bound to its natural ligand, S1P. While S1P-bound receptors are typically recycled back to the cell surface, FTY720-P targets the S1P₁ receptor for degradation. nih.govfrontiersin.org The internalized receptor-ligand complexes are trafficked through the endosomal pathway and are ultimately targeted for lysosomal degradation. nih.govvcu.edu This process involves the polyubiquitination of the receptor, a signal for its destruction in the lysosome. nih.gov The irreversible internalization and degradation of the S1P₁ receptor lead to a profound and sustained downregulation of its expression on the cell surface. frontiersin.orgresearchgate.net This loss of S1P₁ receptors renders lymphocytes unresponsive to the S1P gradient that normally guides their egress from lymph nodes, resulting in their sequestration within these lymphoid organs. biomolther.orgfda.gov

S1P Receptor-Independent Molecular Targets and Signaling Pathways

While the primary mechanism of action of fingolimod is mediated through its phosphorylated form and interaction with S1P receptors, there is growing evidence that the parent compound, fingolimod HCl, can exert biological effects through S1P receptor-independent pathways. nih.govplos.org These effects are often observed at higher concentrations than those required for S1P receptor modulation and involve direct interactions with various intracellular targets. plos.org

Modulation of T Cell Receptor (TCR) Signaling Pathways

Fingolimod has been shown to directly inhibit T cell activation in a manner that is independent of S1P receptor signaling. osti.govresearchgate.netnih.gov This inhibitory effect is not mediated by the phosphorylated form of the drug. osti.govresearchgate.net

Research indicates that fingolimod does not interfere with the initial, or proximal, events of T cell receptor (TCR) signaling, such as the phosphorylation of key signaling molecules like Lck, ZAP-70, and LAT. osti.govresearchgate.netnih.gov Instead, its inhibitory action targets the more downstream, or distal, signaling events. osti.govresearchgate.netnih.gov This is evidenced by the inhibition of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ) release, as well as the reduced expression of the activation marker CD25, in response to stimuli that bypass the proximal TCR signaling cascade. researchgate.netmdpi.com

Fingolimod has been found to induce aberrant activation and nuclear translocation of several key transcription factors involved in T cell activation, including the nuclear factor of activated T-cells 1 (NFAT1), activator protein 1 (AP-1), and nuclear factor-kappa B (NFκB). osti.govnih.govnih.gov This aberrant activation does not result from changes in the protein expression of these transcription factors. researchgate.netnih.gov Instead, fingolimod appears to disrupt the normal regulation of their activation and translocation to the nucleus. nih.gov This dysregulation of transcription factor activity is associated with an increase in histone H3 lysine (B10760008) 9 acetylation (H3K9Ac), a marker of active gene transcription, yet it ultimately leads to the inhibition of T cell activation. osti.govresearchgate.netnih.gov This suggests a complex mechanism where the timing or coordination of transcription factor activation is disrupted, leading to a non-productive or anergic state in the T cell. osti.govresearchgate.net

Transcription FactorEffect of FingolimodAssociated Epigenetic ChangeConsequence
NFAT1 Aberrant activation and nuclear translocation. osti.govnih.govIncreased histone H3 lysine 9 acetylation (H3K9Ac). osti.govnih.govInhibition of T cell activation. osti.govnih.gov
AP1 Aberrant activation and nuclear translocation. osti.govnih.govIncreased histone H3 lysine 9 acetylation (H3K9Ac). osti.govnih.govInhibition of T cell activation. osti.govnih.gov
NFκB Aberrant activation and nuclear translocation. osti.govnih.govIncreased histone H3 lysine 9 acetylation (H3K9Ac). osti.govnih.govInhibition of T cell activation. osti.govnih.gov
Distal TCR Signaling Inhibition

Interaction with Lipid Metabolism Enzymes (e.g., cPLA2, Ceramide Synthase)

Fingolimod and its phosphate metabolite interact with several key enzymes that regulate the balance of bioactive sphingolipids, a critical factor for determining cell fate. frontiersin.org

Ceramide Synthase: Fingolimod can inhibit ceramide synthase, an enzyme crucial for the de novo and salvage pathways of ceramide production. frontiersin.orgiiarjournals.org This inhibition is competitive with respect to dihydrosphingosine and noncompetitive towards acyl-CoA. frontiersin.org The effect appears to be dependent on the concentration of sphinganine, with inhibition observed at higher concentrations (500 nM–5 µM) but not at lower levels (<200 nM). frontiersin.org Studies in animal models of Alzheimer's disease have shown that fingolimod can modulate the expression of genes encoding ceramide synthases in an age-dependent manner. For instance, it has been observed to counter the upregulation of hippocampal ceramide synthase CERS2 in younger mice and increase the expression of CERS4 in older mice. nih.gov

Other Lipid Metabolism Enzymes: Fingolimod also interacts with other enzymes in the sphingolipid pathway. It has been shown to inhibit acid sphingomyelinase (A-SMase), which hydrolyzes sphingomyelin (B164518) to ceramide, although this effect may be indirect. frontiersin.orgfrontiersin.org Furthermore, it can inhibit sphingosine-1-phosphate lyase (S1PL), the enzyme that irreversibly degrades S1P. frontiersin.orgucl.ac.uk

Table 1: Fingolimod's Interaction with Lipid Metabolism Enzymes

EnzymeEffect of FingolimodNotesReferences
Ceramide Synthase (CerS)InhibitionCompetitive with dihydrosphingosine. Effect is concentration-dependent. frontiersin.org frontiersin.orgiiarjournals.org
Cytosolic Phospholipase A2 (cPLA2)InhibitionReduces release of arachidonic acid. frontiersin.orgucl.ac.uk frontiersin.orgucl.ac.ukderpharmachemica.com
Acid Sphingomyelinase (A-SMase)InhibitionMay be an indirect effect. frontiersin.orgfrontiersin.org frontiersin.orgfrontiersin.org
Sphingosine-1-Phosphate Lyase (S1PL)InhibitionPrevents the degradation of S1P. frontiersin.orgucl.ac.uk frontiersin.orgucl.ac.uk

Involvement with Ion Channels (e.g., TRPM7)

Recent research has identified the transient receptor potential melastatin 7 (TRPM7) channel as a significant molecular target of fingolimod. TRPM7 is a unique protein that functions as both an ion channel, permeable to cations like Ca²⁺ and Mg²⁺, and a kinase, playing a role in various cellular processes. frontiersin.orgcdnsciencepub.com

Fingolimod acts as a potent inhibitor of the TRPM7 channel, an action that is independent of its S1P receptor modulation. frontiersin.orgnih.gov Studies have demonstrated that fingolimod, but not its active metabolite fingolimod phosphate, blocks TRPM7 channel activity. biorxiv.org This inhibition has been linked to some of the anti-proliferative and anti-migratory effects of the drug. frontiersin.org For example, by inhibiting TRPM7, fingolimod can modulate macrophage proliferation, morphology, and cytokine release, shifting them towards an anti-inflammatory M2 phenotype. wikipedia.org The IC₅₀ for TRPM7 inhibition by fingolimod has been reported to be approximately 0.72 µM. frontiersin.org This interaction with TRPM7 highlights a distinct, S1P-receptor-independent mechanism through which fingolimod can exert its biological effects. biorxiv.orgresearchgate.net

Interaction with Other Receptor Systems (e.g., Cannabinoid Receptors)

Beyond the well-established S1P receptor family, fingolimod has been reported to interact with other receptor systems, notably the cannabinoid receptors. Evidence suggests that fingolimod can act as an antagonist at the type 1 cannabinoid receptor (CB1). frontiersin.orgebi.ac.ukderpharmachemica.com The CB1 receptor is a G protein-coupled receptor found predominantly in the central nervous system and is involved in various physiological processes. google.com This antagonistic activity at CB1 receptors represents another potential S1P-receptor-independent effect of fingolimod, which could contribute to its complex pharmacological profile. frontiersin.org

Other Identified Molecular Interactions and Effects

Fingolimod's molecular interactions are diverse and extend to other cellular components and pathways.

Protein Phosphatase 2A (PP2A): Fingolimod has been shown to activate protein phosphatase 2A (PP2A), a critical tumor suppressor protein. nih.gov This activation is independent of fingolimod's phosphorylation status and its binding to S1P receptors. The proposed mechanism involves a direct interaction with PP2A inhibitory proteins like the SET oncoprotein. This PP2A activation is considered essential for the apoptosis-inducing effects of fingolimod observed in various cancer cell lines. nih.gov

Arachidonic Acid Pathway: The unphosphorylated form of fingolimod can impair the function of cytotoxic CD8 T cells. This effect is not related to S1P receptors but involves the arachidonic acid pathway, further underscoring the multiple mechanisms of action for the parent compound. wikipedia.org

G-protein-coupled inwardly-rectifying potassium (GIRK) channels: The phosphorylated active metabolite, fingolimod phosphate, acts as an agonist at S1PR1 on atrial myocytes. This activation leads to the stimulation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which can cause a transient decrease in heart rate. frontiersin.org

Table 2: Summary of Other Molecular Interactions

Target/PathwayForm of FingolimodEffectReferences
TRPM7 Ion ChannelFingolimod (unphosphorylated)Inhibition frontiersin.orgnih.govbiorxiv.org
Cannabinoid Receptor 1 (CB1)Fingolimod (unphosphorylated)Antagonism frontiersin.orgebi.ac.ukderpharmachemica.com
Protein Phosphatase 2A (PP2A)Fingolimod (unphosphorylated)Activation nih.gov
GIRK ChannelsFingolimod PhosphateActivation (via S1PR1) frontiersin.org

Cellular and Molecular Effects in Preclinical Investigative Models

Immunological Mechanisms and Cellular Fate Modulation

The immunomodulatory properties of fingolimod (B1672674) phosphate (B84403) HCl are central to its therapeutic potential and have been extensively studied in preclinical models. These effects are largely mediated through its interaction with S1P receptors, leading to significant alterations in immune cell trafficking and function.

Regulation of Lymphocyte Trafficking and Egress from Lymphoid Tissues

The primary and most well-characterized mechanism of action of fingolimod phosphate is the regulation of lymphocyte trafficking. biomolther.orgresearchgate.net Fingolimod phosphate acts as a functional antagonist of the S1P1 receptor on lymphocytes. researchgate.netnih.gov Following initial agonism, it induces the internalization and subsequent degradation of S1P1 receptors on lymphocytes. tandfonline.combiomolther.org This downregulation of S1P1 renders lymphocytes unresponsive to the endogenous S1P gradient, which is crucial for their egress from secondary lymphoid organs such as lymph nodes and the thymus. tandfonline.combiomolther.orgeuropa.eu

By blocking this S1P1-dependent egress, fingolimod phosphate effectively sequesters lymphocytes within these lymphoid tissues, leading to a profound, yet reversible, reduction in the number of circulating lymphocytes in the peripheral blood. wikipedia.orgnih.govnih.gov This sequestration prevents the migration of potentially pathogenic lymphocytes, including autoreactive T cells, to sites of inflammation. researchgate.neteuropa.eu Animal studies have demonstrated that this reduction in lymphocyte infiltration into the central nervous system (CNS) is a key factor in its efficacy in models of neuroinflammation. europa.eu

Effects on Specific Immune Cell Subsets in in vitro and in vivo Systems

Fingolimod phosphate HCl exhibits differential effects on various immune cell subsets, influencing their numbers, phenotype, and function.

Preclinical and in vivo studies have shown that this compound significantly impacts T lymphocyte subpopulations. The reduction in peripheral blood lymphocytes disproportionately affects T cells over B cells. scripps.edu Among T cells, CD4+ T cells are more affected than CD8+ T cells, leading to a decreased CD4/CD8 ratio in the blood. scripps.edu

Fingolimod phosphate has been shown to preferentially sequester naive and central memory T cells, which are CCR7-positive, within the lymph nodes. scripps.edu In contrast, effector memory T cells, which are important for immune surveillance, are less affected. scripps.edu

Furthermore, fingolimod phosphate can modulate the phenotype and function of T cells. In vivo studies have indicated that it can induce an exhausted-like phenotype in T cells, characterized by increased expression of markers like PD-1 and Tim-3. frontiersin.org It has also been shown to increase the frequency of regulatory T cells (Tregs) in the blood and inhibit the pro-inflammatory Th1-like phenotype of these cells. nih.gov In vitro studies have demonstrated that fingolimod can inhibit the expression of Th1 and Th17 cytokines on CD4+ T cells. nih.gov The unphosphorylated form of fingolimod has been found to impair the cytotoxic function of CD8+ T cells through a mechanism independent of S1P receptors, involving the arachidonic acid pathway. wikipedia.org

Fingolimod phosphate also influences B lymphocyte trafficking. scripps.edu In murine models, treatment with fingolimod resulted in decreased immunoglobulin G (IgG) plasma cell and germinal center responses due to reduced egress of B cells from the spleen, leading to lower numbers of these cells in the bone marrow and blood. scripps.edu However, the induction and localization of IgG-secreting cells within secondary lymphoid organs were not completely inhibited. scripps.edu Fingolimod treatment has been observed to reduce the frequency of circulating CD19+ B cells. nih.gov

Beyond its effects on lymphocytes, fingolimod has been shown to directly modulate macrophage function. wikipedia.org It can induce a shift in macrophage polarization from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype. wikipedia.orgnih.gov This phenotypic shift is associated with altered proliferation, morphology, and cytokine release. wikipedia.org The mechanism for this effect may involve the inhibition of the transient receptor potential cation channel, subfamily M, member 7 (TRPM7). wikipedia.orgnih.gov In human monocytes, fingolimod phosphate has been shown to activate protein phosphatase 2A, which can inhibit the production of the pro-inflammatory cytokine IL-1β. nih.gov

B Lymphocyte Dynamics and Responses

Modulation of Cytokine and Chemokine Release Profiles in Immune Cells

In vitro studies have shown that fingolimod phosphate can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) by activated microglia. medchemexpress.com It has also been reported to reduce the release of pro-inflammatory cytokines from dendritic cells and monocytes. nih.gov In human astrocytes, fingolimod phosphate has been shown to inhibit the production of inflammatory cytokines. scripps.edu

In vivo studies in patients have shown that fingolimod treatment can decrease the serum levels of pro-inflammatory cytokines. nih.gov Furthermore, it has been observed to inhibit the expression of Th1 (IFN-γ) and Th17 (IL-17) cytokines by CD4+ T cells, while increasing the production of anti-inflammatory cytokines like IL-10 and TGF-β. frontiersin.orgnih.gov Interestingly, some studies have reported an increase in the serum levels of certain chemokines, such as CCL2 and CCL5, in patients treated with fingolimod. nih.gov

Table 1: Effects of this compound on Immune Cell Subpopulations

Cell Type Key Effects References
T Lymphocytes
CD4+ T cells Preferential sequestration in lymph nodes, decreased peripheral count, inhibition of Th1 and Th17 cytokine expression. scripps.edunih.gov
CD8+ T cells Less affected than CD4+ T cells, impaired cytotoxic function by unphosphorylated fingolimod. wikipedia.orgscripps.edu
Regulatory T cells (Tregs) Increased frequency in peripheral blood, inhibition of pro-inflammatory phenotype. nih.gov
B Lymphocytes Decreased egress from spleen, reduced numbers of plasma cells in bone marrow and blood. scripps.edu
Macrophages Shift towards anti-inflammatory M2 phenotype, modulation of proliferation and cytokine release. wikipedia.orgnih.gov

Table 2: Modulation of Cytokine and Chemokine Release by this compound

Cytokine/Chemokine Effect Cell Type(s) References
TNF-α Inhibition Microglia, Dendritic Cells, Monocytes, T cells scripps.edumedchemexpress.comnih.gov
IL-1β Inhibition Microglia, Monocytes nih.govmedchemexpress.com
IL-6 Inhibition Microglia medchemexpress.com
IFN-γ Inhibition CD4+ T cells frontiersin.org
IL-17 Inhibition CD4+ T cells frontiersin.orgnih.gov
IL-10 Augmentation T cells frontiersin.org
TGF-β Augmentation T cells frontiersin.org
CCL2 Increase - nih.gov
CCL5 Increase - nih.gov

Direct Central Nervous System (CNS) Cellular Effects

This compound, the active metabolite of fingolimod, is a lipophilic compound that readily crosses the blood-brain barrier. neurologia.comscripps.eduresearchgate.net Once in the central nervous system (CNS), it can directly interact with sphingosine-1-phosphate (S1P) receptors expressed on various neural and glial cells. scripps.eduplos.orgnih.gov This interaction triggers a cascade of cellular and molecular events that are independent of its well-known peripheral immunomodulatory effects. nih.govscripps.edu this compound binds with high affinity to four of the five S1P receptor subtypes, namely S1P1, S1P3, S1P4, and S1P5. nih.govnih.gov The expression of these receptors varies among different CNS cell types, leading to a range of direct effects that include neuroprotection, attenuation of neuroinflammation, and promotion of remyelination processes. neurologia.comnih.govresearchgate.net

Interactions with Neural Cell Types and Glial Cells

Astrocytes (e.g., S1P1R modulation, neuroinflammation attenuation)

Astrocytes, the most abundant glial cells in the CNS, express S1P receptors, with S1P1 and S1P3 being particularly relevant in the context of neuroinflammation. neurologia.complos.org this compound's interaction with these receptors on astrocytes has been shown to modulate their activation state and reduce the production of inflammatory mediators. neurologia.comnih.gov

Table 1: Effects of this compound on Astrocytes
ParameterObserved EffectReceptor(s) ImplicatedReference
Inflammatory Chemokine Release (e.g., MCP-1/CCL2)DecreasedS1P1, S1P3 neurologia.complos.org
AstrogliosisReducedS1P1 neurologia.comdovepress.com
Gap-Junctional CommunicationPotentially RestoredS1P1, S1P3 neurologia.com
Glutamate Transporter Expression (under specific inflammatory conditions)No direct changeNot Applicable nih.gov
Oligodendrocytes and Oligodendrocyte Precursor Cells (OPCs) (e.g., myelination, remyelination, process extension)

This compound exerts direct effects on oligodendrocytes and their progenitor cells (OPCs), which are the myelin-producing cells of the CNS. neurologia.comscripps.edu These cells predominantly express S1P1 and S1P5 receptors. dovepress.com Research demonstrates that fingolimod can promote the survival of oligodendrocytes, even in conditions of stress such as serum and glucose deprivation. neurologia.com

A significant body of evidence from in-vitro and ex-vivo studies suggests that this compound can enhance the differentiation of OPCs into mature, myelinating oligodendrocytes. mdpi.comnih.gov This effect, however, appears to be dose-dependent, with low nanomolar concentrations stimulating differentiation and higher micromolar concentrations having an inhibitory effect. scripps.edumdpi.com In organotypic cerebellar slice cultures, fingolimod treatment has been observed to increase the number of mature oligodendrocytes, enhance process extension, and augment the expression of myelin basic protein, a key component of the myelin sheath. scripps.edunih.gov In animal models of demyelination, fingolimod administration has been linked to an increased number of proliferating OPCs and enhanced remyelination. mdpi.comnih.gov These findings suggest a direct role for this compound in promoting myelin repair mechanisms within the CNS. neurologia.commdpi.com

Table 2: Effects of this compound on Oligodendrocytes and OPCs
Cell TypeParameterObserved EffectReceptor(s) ImplicatedReference
OligodendrocytesSurvivalIncreasedS1P receptors neurologia.com
OligodendrocytesProcess ExtensionEnhancedS1P receptors scripps.edunih.gov
OPCsDifferentiation into Mature OligodendrocytesEnhanced (at low nanomolar concentrations)S1P5 mdpi.comnih.gov
OPCsProliferationEnhancedS1P receptors mdpi.com
Myelination/RemyelinationPromotedS1P5 neurologia.comnih.govmdpi.com
Neurons (e.g., neuroprotection, neurotrophic factor expression)

Direct interactions between this compound and neurons have been identified as a key component of its neuroprotective effects. plos.orgnih.gov Primary mouse cortical neurons have been shown to express all five S1P receptor subtypes. plos.orgnih.gov Treatment with this compound has been demonstrated to protect neurons against neurotoxicity induced by factors like oligomeric amyloid β. plos.orgnih.gov

A primary mechanism underlying this neuroprotection is the upregulation of neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF). plos.orgnih.gov Studies have shown that this compound treatment directly enhances the expression of BDNF in neurons. plos.orgresearchgate.net The neuroprotective effects were significantly diminished when the signaling pathway of BDNF and its receptor, TrkB, was blocked, confirming the critical role of this pathway. plos.orgnih.gov This suggests that this compound can directly bolster neuronal resilience and support survival by augmenting endogenous neurotrophic support. plos.orgnih.gov

Table 3: Effects of this compound on Neurons
ParameterObserved EffectMechanismReference
Neuroprotection (against oligomeric amyloid β toxicity)IncreasedUpregulation of BDNF plos.orgnih.gov
Brain-Derived Neurotrophic Factor (BDNF) ExpressionEnhancedDirect effect on neurons plos.orgresearchgate.net
Neuronal SurvivalPromotedDependent on BDNF-TrkB signaling plos.org
Microglia (e.g., activation, neuroprotective effects)

Microglia, the resident immune cells of the CNS, are also directly affected by this compound. nii.ac.jpnih.gov Mouse microglia express all S1P receptor subtypes, with S1P1 being the most highly expressed. nii.ac.jp this compound has been shown to modulate microglial activation, shifting them towards a more neuroprotective phenotype. nii.ac.jpnih.gov

In preclinical studies, this compound binds to S1P1 receptors on microglia to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nii.ac.jpnih.gov This effect was dose-dependent and was significantly reversed by a selective S1P1 antagonist, confirming the receptor's involvement. nii.ac.jp Concurrently, this compound upregulates the microglial production of neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell-Derived Neurotrophic Factor (GDNF). nii.ac.jpnih.gov This dual action—reducing pro-inflammatory output while increasing neurotrophic support—suggests that fingolimod directly promotes the neuroprotective functions of microglia. nii.ac.jpnih.gov

Table 4: Effects of this compound on Microglia
ParameterObserved EffectReceptor(s) ImplicatedReference
Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6)DecreasedS1P1 nii.ac.jpnih.gov
Neurotrophic Factor Production (BDNF, GDNF)IncreasedNot specified nii.ac.jpnih.gov
Microglial Activation StateShifted to neuroprotective phenotypeS1P1 nii.ac.jpscienceopen.com
Dendritic Cells

Dendritic cells are potent antigen-presenting cells that play a role in initiating adaptive immune responses. nih.gov While their primary actions are in the periphery, their modulation can impact neuroinflammation. This compound is known to regulate the migration of dendritic cells, which is part of its peripheral immunomodulatory mechanism. dovepress.com In the context of the CNS, dendritic cells can contribute to inflammation. nih.gov Preclinical research suggests that fingolimod's ability to modulate S1P receptors can influence dendritic cell functions, potentially reducing their pro-inflammatory activity within the CNS, although this is less characterized than its effects on other glial cells. nih.govnih.gov

Neuroprotective and Neuroregenerative Mechanisms

Fingolimod Phosphate exerts significant neuroprotective and neuroregenerative effects directly on neural cells. These actions are independent of its peripheral immunomodulatory role and involve the modulation of key signaling pathways that govern neuronal survival, plasticity, and function.

Brain-Derived Neurotrophic Factor (BDNF) Upregulation and Signaling (e.g., TrkB, ERK1/2 pathways)

A primary mechanism underlying the neuroprotective capacity of Fingolimod Phosphate is its ability to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) in various CNS cells, including neurons, microglia, and astrocytes. mdpi.comnih.gov In preclinical models, treatment with Fingolimod Phosphate has been shown to enhance BDNF production in primary mouse cortical neurons. nih.govelsevier.com This upregulation of BDNF is critical for the compound's neuroprotective effects. nih.govelsevier.com

BDNF exerts its effects by binding to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). groupecoopsco.com The activation of TrkB initiates downstream signaling cascades, most notably the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.govelsevier.com Studies have demonstrated that the neuroprotective effects of Fingolimod Phosphate against neurotoxicity are dependent on this BDNF-TrkB-ERK1/2 signaling axis. nih.govresearchgate.net When this pathway is blocked using a BDNF scavenger, a TrkB inhibitor, or an ERK1/2 inhibitor, the protective effects of Fingolimod Phosphate are almost completely nullified. nih.govelsevier.comnih.gov This highlights the central role of BDNF signaling in mediating the compound's direct neurotrophic support. nih.govelsevier.comgroupecoopsco.com In vivo, treatment with fingolimod has led to increased ERK1/2 phosphorylation and subsequent rises in BDNF levels in cortical neurons. groupecoopsco.com

Table 1: Key Research Findings on Fingolimod Phosphate and BDNF Signaling

Finding Model System Key Pathway(s) Involved Reference(s)
Enhanced BDNF expression in neurons Primary mouse cortical neurons BDNF nih.gov, elsevier.com, mdpi.com
Neuroprotection dependent on BDNF-TrkB signaling Primary mouse cortical neurons BDNF, TrkB, ERK1/2 nih.gov, elsevier.com
Increased BDNF mRNA and protein Cultured neuronal cells S1P1, ERK1/2, PKB/Akt groupecoopsco.com
Anti-Apoptotic Mechanisms in Neural Cells

Fingolimod Phosphate has demonstrated direct anti-apoptotic effects in neural cells. In models of brain injury and neurotoxicity, the compound helps to preserve cell viability by modulating key proteins involved in the apoptotic cascade. mdpi.com Specifically, treatment has been associated with an increase in the expression of anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL). mdpi.comnih.gov

Concurrently, Fingolimod Phosphate has been shown to decrease the levels of cleaved caspase-3, a key executioner enzyme in the apoptotic pathway. mdpi.comnih.gov For instance, in a cellular model of optic neuritis using retinal neuronal cells subjected to TNFα-induced stress, co-treatment with Fingolimod led to a reversal in the upregulation of cleaved caspase-3 and the downregulation of Bcl-xL. nih.gov This modulation of apoptotic markers indicates a direct intervention in the cellular machinery of programmed cell death, thereby promoting neuronal survival under pathological conditions.

Impact on Synaptic Plasticity and Neuronal Health

Beyond cell survival, Fingolimod Phosphate also positively influences synaptic plasticity, a fundamental process for learning and memory that is often disrupted in neurodegenerative diseases. elsevier.commdpi.com Soluble oligomeric amyloid-β, a key neurotoxic species in Alzheimer's disease, is known to inhibit hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory. elsevier.com

Attenuation of Neuroinflammation and Oxidative Stress in CNS Cells

Fingolimod Phosphate directly modulates the activity of resident immune cells in the CNS, namely microglia and astrocytes, to reduce neuroinflammation. nih.govmdpi.com This is a key mechanism of action within the CNS, separate from its effects on peripheral lymphocytes. The compound binds to sphingosine-1-phosphate (S1P) receptors on these glial cells, influencing their activation state and cytokine production profile. nih.govmdpi.com

In activated microglia, Fingolimod Phosphate has been shown to downregulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This shift away from a pro-inflammatory phenotype is accompanied by an upregulation of neurotrophic factors, effectively promoting a more neuroprotective microglial state. nih.gov Similarly, it can reduce astrogliosis, a hallmark of neuroinflammation. mdpi.com In vivo studies have confirmed that Fingolimod administration can attenuate microgliosis at sites of neuronal injury. nih.gov

Investigational Cellular Effects in Other Organ Systems

While primarily studied for its neurological effects, preclinical research has also uncovered direct cellular actions of Fingolimod Phosphate in other organ systems, notably the cardiovascular system.

Cardioprotective Mechanisms (e.g., ischemia/reperfusion injury, myocardial fibrosis, RISK/SAFE pathways)

Fingolimod has demonstrated significant cardioprotective effects in animal models of myocardial ischemia/reperfusion (I/R) injury. nih.govresearchgate.net This injury occurs when blood flow is restored to tissue after a period of ischemia, paradoxically causing further damage through inflammation and oxidative stress. Treatment with Fingolimod has been shown to reduce myocardial I/R injury, decrease cardiomyocyte apoptosis, and lower myocardial oxidative stress. nih.govnih.gov

A key mechanism behind this cardioprotection is the activation of two critical pro-survival signaling cascades: the Reperfusion Injury Salvage Kinase (RISK) pathway and the Survivor Activating Factor Enhancement (SAFE) pathway. mdpi.comnih.gov The RISK pathway involves the activation of kinases such as Akt and ERK1/2, while the SAFE pathway involves the activation of the JAK-STAT3 signaling axis. mdpi.comnih.gov Activation of these pathways helps to mitigate apoptosis and inflammation, preserving cardiac function. mdpi.comnih.gov

In long-term studies using a rat heart transplantation model, Fingolimod treatment also led to a significant reduction in myocardial fibrosis. nih.govnih.gov This was evidenced by decreased collagen deposition and lower hydroxyproline (B1673980) content in the myocardial tissue, suggesting that the compound can attenuate the chronic remodeling and scarring that follows cardiac injury. nih.gov

Table 2: Investigational Cardioprotective Effects of Fingolimod Phosphate

Effect Model System Key Pathway(s)/Mechanism(s) Involved Reference(s)
Attenuation of Ischemia/Reperfusion Injury Rat model of cardiac arrest and resuscitation Reduction of oxidative stress, inflammation, and apoptosis researchgate.net, nih.gov
Reduction of Myocardial Fibrosis Rat heterotopic heart transplantation model Decreased collagen staining and hydroxyproline content nih.gov, nih.gov
Activation of Pro-Survival Pathways Rat heterotopic heart transplantation model RISK (Akt/Erk) and SAFE (STAT-3) pathways nih.gov, mdpi.com

Anti-Proliferative and Anti-Invasive Effects in Cancer Cell Lines (e.g., thyroid cancer)

Fingolimod (FTY720) has shown significant anti-tumor activity in preclinical studies across various cancer types, including thyroid cancer. tandfonline.comfrontiersin.org Its mechanisms are multifaceted, involving the induction of apoptosis, autophagy, and cell cycle arrest. researchgate.net

In thyroid cancer cell lines, fingolimod has been observed to inhibit both proliferation and invasion. dntb.gov.uadoria.fi Studies have demonstrated that it can attenuate basal and sphingosine (B13886) 1-phosphate (S1P)-evoked invasion of thyroid cancer cells. researchgate.net This is achieved, in part, by down-regulating key signaling molecules such as S1P receptor 1 (S1P1), protein kinase C (PKC)α, PKCβI, and vascular endothelial growth factor receptor 2 (VEGFR2). researchgate.net Furthermore, fingolimod has been shown to reduce the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during cancer cell invasion. researchgate.netnih.gov

The anti-proliferative effects of fingolimod in thyroid cancer cells are linked to its ability to induce cell cycle arrest, primarily in the G1 phase. doria.firesearchgate.net This is accomplished by upregulating the expression of cell cycle inhibitory proteins p21 and p27. researchgate.netdoria.fi Preclinical studies have also indicated that fingolimod can suppress tumor growth by inducing apoptosis, characterized by increased cleavage of PARP and caspases, and modulating the balance of Bcl-2 family proteins. researchgate.net

A study utilizing nanoparticles to deliver both fingolimod and methotrexate (B535133) to thyroid cancer cells showed inhibition of cellular proliferation and invasion both in vitro and in vivo. researchgate.net Another study highlighted that the anti-cancer properties of FTY720 are largely independent of its phosphorylation and its effects on S1P receptors. oncotarget.com

Research FindingCell Line(s)Effect of Fingolimod (FTY720)Reference
Attenuation of InvasionML-1 thyroid cancer cellsAttenuated basal and S1P-evoked invasion. researchgate.net
Down-regulation of Signaling MoleculesML-1 thyroid cancer cellsDown-regulated S1P1, PKCα, PKCβI, and VEGFR2. researchgate.net
Inhibition of MMPsML-1 thyroid cancer cellsDecreased basal MMP2 and MMP9 activity and secretion. researchgate.net
Cell Cycle ArrestML-1 thyroid cancer cellsUpregulated p21 and p27, leading to G1 phase arrest. doria.firesearchgate.net
Inhibition of Proliferation and InvasionThyroid cancer cellsInhibited proliferation and invasion. researchgate.net

Modulation of Inflammation in Ocular Models (e.g., dry eye disease)

Fingolimod has demonstrated therapeutic potential in preclinical models of ocular inflammation, particularly in dry eye disease (DED). arvojournals.orgarvojournals.org Its mechanism of action in the eye is primarily associated with the modulation of the immune response and the inhibition of inflammatory cascades. arvojournals.org

In a non-obese diabetic (NOD) mouse model of DED, topical administration of fingolimod eye drops was shown to ameliorate ocular surface inflammation. arvojournals.orgarvojournals.org The therapeutic effect is linked to its ability to suppress a "cytokines-MMPs/MAPKs" vicious cycle in the ocular surface tissues. arvojournals.orgarvojournals.org Fingolimod treatment significantly reduced the levels of pro-inflammatory cytokines such as IL-1β, IL-6, IL-17F, and IL-21 in the conjunctiva of NOD mice. arvojournals.org

Furthermore, fingolimod was found to inhibit the activity of MMP-2 and MMP-9 in the cornea. arvojournals.orgarvojournals.org This inhibition of MMPs is significant as these enzymes are induced by hyperosmolarity and chronic inflammation on the ocular surface and contribute to tissue damage. arvojournals.org The anti-inflammatory effects of fingolimod in the eye are mediated through its interaction with sphingosine-1-phosphate receptors (S1PRs), leading to the suppression of leukocyte migration and invasion into the ocular surface tissue. arvojournals.org

Research FindingAnimal ModelEffect of FingolimodReference
Suppression of Inflammatory CytokinesNOD mouse model of DEDSuppressed IL-1β, CD30L, CXCL16, IL-6, IL-17F, and IL-21 in the conjunctiva. arvojournals.org
Inhibition of MMP ActivityNOD mouse model of DEDSignificantly suppressed both MMP-2 and MMP-9 activities in the cornea. arvojournals.orgarvojournals.org
Amelioration of Ocular Surface InflammationNOD mouse model of DEDGreatly ameliorated inflammation and normalized goblet and conjunctival epithelial cells. arvojournals.org

Renal Injury and Inflammation Modulation

Fingolimod has shown protective effects in preclinical models of kidney injury by modulating inflammation and fibrosis. researchgate.netauajournals.org In a murine model of unilateral ureteral obstruction (UUO), a common model for renal injury and fibrosis, treatment with FTY720 significantly reduced renal inflammation. researchgate.netauajournals.org

The administration of fingolimod resulted in a marked decrease in the infiltration of inflammatory cells, including macrophages, into the renal interstitial space. researchgate.net This was associated with a significant reduction in the expression of pro-inflammatory and pro-fibrotic cytokines such as MCP-1, IL-1β, CXCL1, TNF-α, and TGF-β1. researchgate.net

Fingolimod's mechanism in the kidney involves interfering with the S1P signaling pathway. auajournals.org By acting as a functional antagonist of S1P receptors, it effectively prevents immune cells from migrating to the site of injury. researchgate.net Furthermore, FTY720 has been shown to directly affect renal interstitial fibroblasts by inhibiting TGF-β-induced α-smooth muscle actin (SMA) expression and collagen synthesis. nih.gov This dual mechanism of reducing immune cell recruitment and suppressing fibroblast activation contributes to its ability to attenuate renal fibrosis. nih.gov Studies have also suggested that fingolimod can attenuate acute lung injury resulting from renal ischemia/reperfusion by inhibiting inflammation and apoptosis. nih.govnih.gov

Research FindingAnimal ModelEffect of Fingolimod (FTY720)Reference
Reduction of Inflammatory InfiltrationMurine UUO modelSignificantly reduced inflammatory infiltration in obstructed kidneys. researchgate.net
Decrease in Pro-inflammatory CytokinesMurine UUO modelSignificantly decreased MCP-1, IL-1β, CXCL1, TNF-α, and TGF-β1. researchgate.net
Reduction of Fibrotic MarkersMurine UUO modelDecreased TGF-β1 and α-SMA protein levels. researchgate.net
Attenuation of Renal FibrosisMurine UUO modelReduced interstitial expansion and collagen deposition. nih.gov

Pharmacokinetic and Pharmacodynamic Research Insights from Preclinical Studies

Absorption and Bioavailability Mechanisms in Animal Models

Preclinical studies have demonstrated that fingolimod (B1672674) is slowly yet efficiently absorbed following oral administration. tandfonline.com In various animal models, the time to reach maximum plasma concentration (Tmax) is observed to be between 12 to 16 hours. tandfonline.comfrontiersin.org The oral bioavailability of fingolimod is high, reported to be 93%. tandfonline.comnih.gov Notably, the absorption of fingolimod is not significantly affected by the presence of food. tandfonline.comfrontiersin.org

Distribution and Tissue Compartmentation Studies (e.g., CNS Penetration, Red Blood Cell Binding)

Fingolimod exhibits extensive distribution throughout the body, with a large volume of distribution of approximately 1,200 ± 260 liters. nih.govdrugbank.comeuropa.eu A significant characteristic of its distribution is its high affinity for red blood cells, with about 86% of the drug being sequestered within these cells. nih.govdrugbank.comeuropa.eunih.govfda.gov In contrast, its active metabolite, fingolimod phosphate (B84403), shows a much lower uptake into red blood cells, at less than 17%. europa.eunih.govfda.gov Both fingolimod and fingolimod phosphate are highly bound to plasma proteins, exceeding 99.7%. drugbank.comfda.gov

As a lipophilic compound, fingolimod can cross the blood-brain barrier. nih.govfrontiersin.orgnih.gov Preclinical studies in animal models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE), have confirmed that fingolimod penetrates the central nervous system (CNS). frontiersin.org Following administration, both fingolimod and its active phosphate metabolite have been detected in the cerebrospinal fluid. unipg.itnih.gov

Biotransformation and Metabolite Profiling

The metabolism of fingolimod is extensive and follows three primary pathways. drugbank.comnih.gov The first and most critical pathway is the reversible phosphorylation to the active (S)-enantiomer of fingolimod-phosphate, a reaction catalyzed by sphingosine (B13886) kinase. drugbank.comwvu.edunovartis.com The second pathway involves oxidation, and the third leads to the formation of non-polar ceramide analogs. drugbank.comnih.govwvu.edu

Identification of Key Metabolic Enzymes (e.g., CYP4F2)

The primary enzyme responsible for the oxidative metabolism of fingolimod is cytochrome P450 4F2 (CYP4F2). drugbank.comnih.govnih.gov This enzyme, along with other CYP4F subfamily members like CYP4F3B, is responsible for the ω-hydroxylation of fingolimod, which is a major step in its elimination. nih.gov While CYP4F2 is the main contributor, minor metabolic roles are also played by CYP2D6, CYP2E1, 3A4, and 4F12. wvu.edu The involvement of multiple CYP enzymes suggests a low likelihood of significant drug-drug interactions. wvu.edu

Pathways of Inactive Metabolite Formation (e.g., Fatty Acid-like Metabolism)

Inactive metabolites of fingolimod are formed through two main degradation routes. One major pathway is the oxidation of the octyl side chain by CYP4F enzymes, which is followed by further oxidation processes similar to fatty acid metabolism. plos.orgebi.ac.uk This leads to the formation of a carboxylic acid metabolite and subsequent β-oxidation, creating a series of shorter-chain carboxylic acids. plos.org Another pathway involves the formation of inactive, non-polar ceramide analogs. drugbank.comnih.govwvu.edu

Elimination and Excretion Pathways of Fingolimod and its Metabolites

The elimination of fingolimod from the body is a slow process, with a half-life of 6 to 9 days for both the parent drug and its active phosphate metabolite. drugbank.comnih.gov The primary route of excretion is through the urine, with approximately 81% of the administered dose being eliminated as inactive metabolites. drugbank.comwvu.edumedsafe.govt.nz The major metabolite found in urine is a butanoic acid derivative. frontiersin.orgnih.gov Intact fingolimod and fingolimod phosphate are not significantly excreted in the urine; instead, they are found in the feces, accounting for less than 2.5% of the dose. drugbank.comwvu.edumedsafe.govt.nz

Receptor Occupancy and Downregulation Kinetics in Preclinical Systems

Fingolimod-phosphate, the active form of the drug, is a modulator of four out of the five sphingosine 1-phosphate (S1P) receptors, specifically S1P1, S1P3, S1P4, and S1P5. wvu.edumanagedhealthcareexecutive.comneurologylive.com Its primary therapeutic effect is believed to stem from its action on the S1P1 receptor on lymphocytes. neurologylive.comnih.gov By binding to this receptor, fingolimod-phosphate prevents lymphocytes from exiting the lymph nodes, leading to a reduction of these immune cells in the peripheral blood. wvu.edunovartis.comneurologylive.com

A key aspect of its mechanism is the induction of S1P1 receptor internalization and subsequent degradation, a process described as functional antagonism. nih.govmdpi.com This sustained internalization desensitizes the receptor, effectively blocking the egress of lymphocytes from lymphoid tissues. mdpi.com Preclinical models have shown that within hours of the first dose, there is a significant, dose-dependent decrease in peripheral lymphocyte counts. tandfonline.comeuropa.eu

Chemical Synthesis and Structure Activity Relationship Sar Studies

Foundational Synthetic Methodologies

The origin of fingolimod (B1672674) (also known as FTY720) is rooted in the chemical modification of a natural product. wikipedia.orgresearchgate.net Early research focused on simplifying a complex fungal metabolite to improve its drug-like properties.

Fingolimod was first synthesized in 1992 and is a derivative of myriocin (B1677593) (ISP-I), an immunosuppressive metabolite isolated from the fungus Isaria sinclairii. wikipedia.orgresearchgate.netnih.gov Myriocin itself showed promising immunosuppressive activity but required modification to reduce toxicity and enhance its therapeutic profile. wikipedia.orgtandfonline.com

Structure-activity relationship (SAR) studies on myriocin and its derivatives indicated that several features of the natural product were not essential for its biological activity. wikipedia.org Specifically, the stereochemistry at the carbon with the 3-hydroxy group, the 14-ketone, the double bond at the 6-position, and the 4-hydroxy group were found to be dispensable. wikipedia.org This understanding allowed for a systematic simplification of the molecule, which involved eliminating functionalities on the side chain and removing several chiral centers. wikipedia.org An key intermediate in this process, ISP-I-28, was created by converting the carboxylic acid of myriocin into a hydroxymethyl group, which proved to be less toxic and more effective in preclinical models. wikipedia.org Further modifications, such as introducing a phenyl ring into the side chain to maintain the molecule's amphiphilic character, ultimately led to the discovery of fingolimod. tandfonline.com

Early synthetic strategies for fingolimod often focused on the challenge of constructing the 2-aminopropane-1,3-diol "polar head" group. derpharmachemica.comresearchgate.net One of the initial and notable syntheses involved the alkylation of diethyl 2-acetamidomalonate with 1-(2-bromoethyl)-4-octylbenzene. derpharmachemica.comresearchgate.net The resulting intermediate, diethyl 2-acetamido-2-(4-octylphenethyl)malonate, was then converted to fingolimod. derpharmachemica.compreprints.org

Other early routes started from different building blocks, such as 4-octylbenzaldehyde (B1586120) or 2-(4-octylphenyl)ethanol, which were then conjugated to a polar head group derived from reagents like diethyl acetamidomalonate or Tris(hydroxymethyl)aminomethane (TRIS). derpharmachemica.comijacskros.com However, these foundational methods presented significant challenges for large-scale production. nih.gov They often involved multiple steps, the use of hazardous and expensive reagents like lithium aluminium hydride (LAH), and intermediates that were difficult to purify or store. derpharmachemica.comnih.gov

Derivation from Myriocin (ISP-I) and Analogues

Modern and Optimized Synthetic Pathways

To overcome the limitations of early methods, modern synthetic chemistry has focused on developing more efficient, scalable, and cost-effective routes to fingolimod.

Many contemporary syntheses of fingolimod employ a convergent strategy built around several key chemical transformations. A representative and concise route starts from commercially available n-octylbenzene. nih.govnih.gov

Friedel-Crafts Acylation : This reaction is used to attach the core of the side chain to the phenyl ring. n-octylbenzene is acylated using an acyl chloride, such as 3-nitropropanoyl chloride or 3-bromopropanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). derpharmachemica.comnih.gov This step forms a ketone intermediate.

Reduction : This step typically involves reducing the ketone formed during the Friedel-Crafts acylation. Reagents like triethylsilane are used for this purpose, converting the carbonyl group into a methylene (B1212753) group. nih.gov

Henry Reaction (Nitroaldol Reaction) : This is a crucial step for constructing the 1,3-diol structure of the polar head. A nitroalkane intermediate undergoes a double Henry-type reaction with formaldehyde (B43269) under basic conditions to install the two hydroxymethyl groups adjacent to the nitro group. derpharmachemica.comnih.gov

Hydrogenation : The final key step is the reduction of the nitro group to a primary amine. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under hydrogen pressure. nih.gov The resulting amine is then typically converted to the hydrochloride salt. nih.gov

A summary of a modern synthetic route is presented below:

StepReactionKey ReagentsPurposeReference
1Friedel-Crafts Acylationn-octylbenzene, 3-nitropropanoyl chloride, AlCl₃Forms 3-nitro-1-(4-octylphenyl)propan-1-one (B562172) intermediate. nih.gov
2Carbonyl ReductionTriethylsilane, TFAReduces the ketone to a methylene group, yielding 1-(3-nitropropyl)-4-octylbenzene. nih.gov
3Double Henry ReactionFormaldehyde, basic conditionsAdds two hydroxymethyl groups to form 2-nitro-2-(4-octylphenethyl)propane-1,3-diol. nih.gov
4Nitro Group Hydrogenation10% Pd/C, H₂Reduces the nitro group to a primary amine, forming the fingolimod free base. nih.gov
5Salt FormationHCl in ethanolConverts the free base to Fingolimod Phosphate (B84403) HCl. nih.gov
StrategyDescriptionAdvantagesReference
Avoidance of Hazardous Reagents Replacing dangerous chemicals like lithium aluminum hydride (LAH) with safer alternatives such as triethylsilane or catalytic hydrogenation.Improved safety profile for large-scale operations. derpharmachemica.comnih.gov
Cost-Effective Starting Materials Utilizing cheaper and more readily available starting materials, such as octanophenone, instead of more complex precursors.Reduces overall production cost. derpharmachemica.com
Process Optimization A concise four-step route starting from n-octylbenzene achieved an overall yield of 31% with an atom economy of 82.7%.High efficiency and reduced chemical waste. nih.govnih.gov
Scalable Synthesis Development of kilogram-scale pilot syntheses. One such process reported a four-step procedure yielding the final product with 99.8% purity and a 47% overall yield.Demonstrates industrial viability and reproducibility. researchgate.net
Alternative Coupling Reactions Employing methods like iron-catalyzed cross-coupling or Sonogashira coupling as alternatives to Friedel-Crafts acylation for constructing the carbon skeleton.Can offer practical and scalable synthesis of key intermediates. nih.gov
Protecting Group-Free Synthesis Development of routes that avoid the use of protecting groups, such as a hydroaminoalkylation (HAA) approach, which offers 100% atom economy in the key step.Increases step-economy and reduces overall complexity. researchgate.net

Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinases. tandfonline.com The resulting (S)-enantiomer of fingolimod-phosphate is the biologically active molecule. Therefore, controlling the stereochemistry during synthesis is of significant interest. Several enantioselective approaches have been developed to produce specific stereoisomers.

One method involves the use of chiral auxiliaries. For instance, Evans' chiral auxiliary technology has been applied to generate a specific chiral center during the synthesis of conformationally constrained fingolimod analogues. nih.govacs.org Another strategy is the enantioselective desymmetrization of a prochiral precursor, such as N-protected fingolimod, through nonenzymatic asymmetric acylation to selectively produce one enantiomer. researchgate.net Asymmetric synthesis of analogues has also been achieved via a modified Kumada cross-coupling reaction to generate a chiral hydroxymethyl styrene (B11656) intermediate. nih.govacs.org These advanced methods provide access to optically pure material, which is crucial for studying the specific biological roles of each enantiomer.

Strategies for Improved Yield, Atom Economy, and Scalability

Process Research for Impurity Profiling

The manufacturing process of Fingolimod Hydrochloride is a multi-step chemical synthesis that requires stringent control over precursors, intermediates, and reaction conditions to ensure the quality of the final active pharmaceutical ingredient (API). nih.gov The study of impurity profiles is critical for regulatory approval and to establish limits for related substances, ensuring the safety and efficacy of the drug. derpharmachemica.com As per International Council for Harmonisation (ICH) guidelines, any impurity present at a level of 0.10% or higher relative to the API must be identified, synthesized, and characterized. derpharmachemica.com

Identification and Characterization of Process-Related Impurities

During the synthesis of Fingolimod, several process-related impurities can be formed. These can originate from unreacted starting materials, intermediates, by-products of side reactions, or degradation of the final compound. veeprho.com Research has identified numerous impurities distinct from those listed in the European and United States Pharmacopoeias. nih.govresearchgate.net

Commonly identified process-related impurities include those arising from variations in the synthetic route. For instance, research has detailed the synthesis and characterization of six specific impurities: N,N-dimethyl, N-methyl, nitromono methyl, monomethyl, nitrohydroxy, and hydroxy impurities. derpharmachemica.com Other identified impurities include homologs with different alkyl chain lengths, such as the hexyl and heptyl homologs, and analogs like 2-Phenethyl and 3-Phenethyl Fingolimod. sigmaaldrich.com One study successfully synthesized and characterized eight distinct process-related impurities, labeled FINI imp A-H, which were different from the official pharmacopoeial impurities. nih.gov

The characterization of these impurities is a critical step and is accomplished using a combination of advanced spectroscopic and chromatographic techniques. Methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are employed to elucidate the precise chemical structures of these compounds. nih.govderpharmachemica.com Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), coupled with detectors like Diode Array Detectors (DAD) or mass spectrometers, is essential for separating, identifying, and quantifying these impurities. nih.govsepscience.comresearchgate.net

Some process impurities, such as those with alkyl sulfonate or alkyl halide structures, are flagged as potentially genotoxic and require special attention and stringent control. nih.gov

Table 1: Examples of Identified Process-Related Impurities in Fingolimod Synthesis

Impurity Name/Type Method of Identification Potential Origin Reference
N,N-dimethyl impurity NMR, Mass Spectrometry Side reaction during synthesis derpharmachemica.com
N-methyl impurity NMR, Mass Spectrometry Side reaction, methylation derpharmachemica.com
Fingolimod hexyl homolog HPLC Impurity in starting material sigmaaldrich.com
Fingolimod heptyl homolog HPLC Impurity in starting material sigmaaldrich.com
Nitrohydroxy impurity NMR, Mass Spectrometry Incomplete reduction of nitro group derpharmachemica.com
Styrene impurity Not specified By-product in specific synthetic routes justia.com

Methodologies for Impurity Control and Mitigation in Synthesis

Controlling impurities in the Fingolimod synthesis process is paramount for producing a high-purity API. wipo.int This involves a multi-faceted approach, from controlling the quality of starting materials to optimizing the reaction conditions and implementing effective purification steps.

Control of Starting Materials and Intermediates: The quality of the final drug substance is highly dependent on the control of precursors and intermediates. researchgate.net For example, one process improvement focuses on reacting 2-(4-octylphenyl)ethyl iodide with diethyl acetamidomalonate to produce an intermediate with the undesired styrene impurity below regulatory limits, thus avoiding an extra purification step. justia.com

Optimization of Reaction Conditions: Careful control over reaction parameters such as temperature, pressure, and reagent stoichiometry can minimize the formation of by-products. For instance, during the reduction of an alkanophenone intermediate, using sodium borohydride (B1222165) and aluminum chloride in tetrahydrofuran (B95107) at a controlled temperature of 0°C to 5°C resulted in a high-purity product. derpharmachemica.com

Purification Techniques:

Recrystallization: This is a common and effective method for purifying the final Fingolimod hydrochloride product. An aqueous mixture of a ketone solvent, such as acetone (B3395972) and water, has been shown to be effective in removing isomeric impurities. justia.com

Chromatography: While some processes aim to avoid column chromatography due to scale-up challenges, it remains a powerful tool for purification. wipo.intderpharmachemica.com Flash chromatography is often used at the laboratory scale to purify intermediates. derpharmachemica.com

Validated Analytical Methods: The development and validation of robust analytical methods, such as Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC), are crucial for monitoring and controlling impurity levels throughout the manufacturing process. nih.gov These methods allow for the precise quantification of impurities, ensuring that the final product meets the stringent quality standards set by pharmacopoeias. nih.govresearchgate.net Methods have been developed to separate Fingolimod from at least six to eight of its process-related impurities. nih.govresearchgate.net

By implementing these control strategies, manufacturers can effectively mitigate the presence of impurities, leading to a highly pure Fingolimod hydrochloride product suitable for pharmaceutical use. wipo.intgoogle.com

Structure-Activity Relationship (SAR) Elucidation

The pharmacological activity of Fingolimod is intrinsically linked to its chemical structure. nih.gov Structure-Activity Relationship (SAR) studies, which involve the systematic modification of the molecule, are crucial for understanding how it interacts with its biological targets, primarily the sphingosine-1-phosphate (S1P) receptors, and for designing new analogs with improved properties. semanticscholar.org Fingolimod's structure can be conceptually divided into three key parts: a hydrophilic amino-alcohol head group, a planar aromatic ring with a two-carbon linker, and a hydrophobic n-octyl side chain. nih.gov

Systematic Modification of Chemical Moieties (e.g., hydrophobic side chain, aromatic linker, hydrophilic head group)

SAR studies on Fingolimod have explored modifications of all three principal domains of the molecule.

Hydrophobic Side Chain: The long, flexible n-octyl alkyl chain is a key determinant of activity. Studies have synthesized and evaluated derivatives with varying alkyl chain lengths, such as hexyl, heptyl, nonyl, and decyl groups. acs.org The flexibility of this chain is also important; decreasing its flexibility has been shown to abolish certain inhibitory effects. acs.org In the development of second-generation modulators like Siponimod (B560413), this flexible chain was replaced with a more rigid structure combining a cyclohexane (B81311) and an aromatic ring to enhance selectivity. mdpi.com

Aromatic Linker: The phenyl ring and the ethyl linker are critical for positioning the molecule within the receptor binding pocket. Modifications include replacing the phenyl ring with other structures, such as pyridine (B92270) or oxadiazole rings. semanticscholar.orgacs.org Shortening the two-carbon linker between the aromatic ring and the polar head has also been investigated. acs.org

Hydrophilic Head Group: The 2-amino-1,3-propanediol (B45262) "head group" is essential for activity. This group, particularly its amino function, interacts with key residues in the S1P receptor binding pocket. mdpi.comnih.gov Modifications often involve replacing the primary amine or altering the diol structure. For example, replacing the positively charged ammonium (B1175870) group with a negatively charged carboxyl group was found to eliminate its inhibitory effect on cardiac troponin. acs.orgnih.gov Other modifications have included the introduction of morpholino groups. mdpi.com

Impact of Structural Changes on S1P Receptor Affinity, Selectivity, and Functional Activity

Modifications to the Fingolimod structure have profound effects on its affinity for the five S1P receptor subtypes (S1P₁₋₅), its selectivity, and its functional activity (agonist vs. antagonist).

Affinity and Potency: Fingolimod's active form, Fingolimod-phosphate, binds with high affinity to S1P₁, S1P₃, S1P₄, and S1P₅ receptors but has very low affinity for S1P₂. nih.gov SAR studies show that the length of the hydrophobic alkyl chain directly influences affinity. For a non-S1P receptor target (cardiac troponin C), increasing the alkyl chain length from C6 to C10 progressively increased binding affinity. acs.orgnih.gov Conformationally constraining the molecule, as in certain synthesized analogs, can retain potent agonism at the S1P₁ receptor. nih.gov

Selectivity: Fingolimod itself is a non-selective S1P receptor modulator. mdpi.com A major goal of subsequent drug design has been to improve selectivity, particularly for the S1P₁ receptor, to reduce side effects associated with other subtypes like S1P₃. nih.gov Replacing the flexible alkyl chain with a rigid aromatic and cyclohexane structure, as in Siponimod, was a key strategy to enhance selectivity. mdpi.com Introducing a trifluoromethyl group to the aromatic ring was also found to significantly boost activity and influence selectivity. mdpi.com

Functional Activity: Fingolimod-phosphate acts as a potent agonist at S1P₁, S1P₃, S1P₄, and S1P₅. nih.gov However, its therapeutic effect in multiple sclerosis stems from its action as a functional antagonist at the S1P₁ receptor on lymphocytes. biomolther.orgwiley.com Chronic stimulation by Fingolimod-phosphate leads to the internalization and degradation of the S1P₁ receptor, preventing lymphocytes from leaving the lymph nodes. mdpi.combiomolther.org SAR studies have successfully created analogs with novel functional profiles. For example, one conformationally constrained analog (3a-P) was found to be a potent S1P₁ agonist but also a potent S1P₃ antagonist, a profile that could potentially offer a better safety margin. nih.gov

Table 2: Impact of Structural Modifications on Fingolimod's Pharmacological Activity

Structural Modification Moiety Modified Impact on Activity Reference
Increase alkyl chain length (C8 to C9/C10) Hydrophobic Side Chain Increased binding affinity (for NcTnC) acs.orgnih.gov
Decrease alkyl chain length (C8 to C6/C7) Hydrophobic Side Chain Decreased binding affinity (for NcTnC) acs.orgnih.gov
Replace flexible chain with rigid rings Hydrophobic Side Chain Enhanced S1P₁ receptor selectivity mdpi.com
Replace ammonium with carboxyl group Hydrophilic Head Group Abolished inhibitory effect (on NcTnC) nih.gov
Introduce conformational constraints Entire Scaffold Created potent S1P₁ agonists and S1P₃ antagonists nih.gov

Rational Design Principles for Novel Analogues with Modified Pharmacological Profiles

The knowledge gained from extensive SAR studies has established several key principles for the rational design of new S1P receptor modulators based on the Fingolimod template.

Essential Pharmacophore: A polar head group (like an amine or alcohol) and a hydrophobic tail are essential for binding to S1P receptors. The polar head forms critical interactions with charged and polar residues (e.g., Arginine, Glutamic acid, Lysine) in the binding pocket, while the hydrophobic tail anchors the molecule in a deep hydrophobic cavity. semanticscholar.orgmdpi.com

Prodrug vs. Direct-Acting: Fingolimod is a prodrug that requires in vivo phosphorylation by sphingosine kinases (primarily SphK2) to become active. biomolther.org This dependency can be a design element. Alternatively, novel analogs have been designed to be direct-acting, bypassing the need for phosphorylation and potentially leading to a faster onset of action. mdpi.comfrontiersin.org

Rigidity for Selectivity: Increasing the rigidity of the molecule, particularly by replacing the flexible alkyl chain with ring systems (aromatic, cyclohexane), is a successful strategy for improving receptor subtype selectivity. mdpi.com This restricts the available conformations, allowing for a more tailored fit to the S1P₁ receptor over other subtypes.

Targeting Functional Antagonism: For immunomodulation, the key is not just agonism but sustained S1P₁ receptor internalization and degradation (functional antagonism). mdpi.comwiley.com New analogs must be designed to induce this effect to achieve the desired lymphocyte sequestration.

Fine-Tuning with Substituents: Small substitutions on the aromatic ring can have a dramatic impact on potency and selectivity. The addition of a trifluoromethyl group to the phenyl ring in Siponimod, for instance, significantly increased its activity. mdpi.com This highlights the importance of exploring electronic and steric effects at this position.

By applying these principles, researchers have moved from the non-selective profile of Fingolimod to second-generation modulators like Siponimod, Ozanimod (B609803), and Ponesimod, which exhibit greater selectivity for S1P₁ and S1P₅, aiming for an improved therapeutic window. mdpi.comnih.gov

Advanced Research Methodologies for Studying Fingolimod Phosphate Hcl

In vitro Assay Systems for Mechanistic Elucidation

In vitro systems are indispensable for dissecting the molecular and cellular effects of Fingolimod (B1672674) Phosphate (B84403) HCl. These controlled laboratory environments allow for precise investigation of its interactions with specific cellular targets and pathways.

Cell-Based S1P Receptor Binding and Functional Assays

To understand how Fingolimod Phosphate HCl interacts with its primary targets, the S1P receptors, researchers utilize a variety of cell-based assays. These assays are crucial for determining the binding affinity and functional consequences of this interaction.

GTPγS Binding Assays: This assay measures the activation of G-protein coupled receptors (GPCRs), such as S1P receptors. nih.gov When an agonist like Fingolimod Phosphate binds to the receptor, it triggers the exchange of GDP for GTP on the associated G-protein, initiating downstream signaling. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of receptor activation by measuring the amount of radioactivity incorporated into cell membranes. nih.govnih.gov Studies have used this method to evaluate the agonistic effects of Fingolimod Phosphate on human S1P receptor subtypes, demonstrating its activity at S1P₁, S1P₃, S1P₄, and S1P₅. plos.orgguidetopharmacology.org

Calcium Mobilization: S1P receptor activation, particularly S1P₃, can lead to an increase in intracellular calcium concentration, a key second messenger. nih.gov Calcium mobilization assays use fluorescent dyes that bind to calcium, allowing for the real-time measurement of changes in intracellular calcium levels upon exposure to Fingolimod Phosphate. This provides a functional readout of receptor activation and its downstream signaling cascade. nih.govplos.org

Receptor Internalization: A key mechanism of Fingolimod Phosphate's action involves the internalization and subsequent degradation of S1P₁ receptors, leading to a state of "functional antagonism". nih.govaxionbiosystems.combiomolther.org This process is studied using techniques like fluorescence microscopy or flow cytometry. Cells expressing fluorescently tagged S1P₁ receptors are treated with Fingolimod Phosphate, and the movement of the receptors from the cell surface to the interior of the cell is visualized and quantified. nih.govaxionbiosystems.com This downregulation of S1P₁ on lymphocytes is a primary contributor to their sequestration in lymph nodes. plos.orgaimspress.com

Interactive Table: Functional Assays for this compound

Assay TypePrincipleKey Finding for this compound
GTPγS Binding Measures G-protein activation by quantifying the binding of a radiolabeled, non-hydrolyzable GTP analog ([³⁵S]GTPγS) following receptor agonism. nih.govDemonstrates agonistic activity at S1P₁, S1P₃, S1P₄, and S1P₅ receptors. plos.orgguidetopharmacology.org
Calcium Mobilization Detects changes in intracellular calcium concentration using fluorescent indicators upon receptor activation. nih.govConfirms functional downstream signaling, particularly through S1P₃ activation. nih.govplos.org
Receptor Internalization Visualizes and quantifies the movement of S1P₁ receptors from the cell surface to the cytoplasm using fluorescent tags. nih.govaxionbiosystems.comShows that Fingolimod Phosphate induces internalization and degradation of S1P₁ receptors, leading to functional antagonism. nih.govaxionbiosystems.comaimspress.com

Immune Cell Activation and Proliferation Assays

Fingolimod Phosphate's primary therapeutic effect in autoimmune diseases like multiple sclerosis is its immunomodulatory activity. nih.gov Assays focusing on immune cell function are therefore critical to understanding its mechanism.

T-cell Activation Assays: The activation of T-cells, a key event in the inflammatory cascade of autoimmune diseases, can be studied in vitro. Following treatment with Fingolimod Phosphate, T-cells from patients or healthy donors are stimulated, and their activation is assessed by measuring the expression of activation markers or the production of cytokines. nih.govnih.gov Studies have shown that Fingolimod Phosphate treatment leads to a less inflammatory phenotype in T-cells, with reduced production of pro-inflammatory cytokines like interferon-gamma (IFN-γ). nih.gov

T-cell Proliferation Assays: These assays measure the ability of T-cells to proliferate in response to a stimulus. By treating T-cell cultures with Fingolimod Phosphate, researchers can determine its effect on their proliferative capacity. biosensis.com Fingolimod has been shown to potently inhibit the proliferation of regulatory T-cells in vitro. biosensis.com This sequestration of T-cells in lymph nodes prevents their migration to the central nervous system. nih.gov

Neuronal and Glial Cell Culture Models for Direct CNS Effects

Beyond its immunomodulatory effects, Fingolimod can cross the blood-brain barrier and exert direct effects on cells within the central nervous system (CNS). nih.govscripps.edu Cell culture models of neurons and glial cells (astrocytes, oligodendrocytes, and microglia) are vital for investigating these direct actions.

Neuronal Cell Cultures: Primary neurons or neuronal cell lines are used to study the direct neuroprotective effects of Fingolimod Phosphate. These cultures can be subjected to various stressors, such as excitotoxicity or oxidative stress, to mimic disease conditions. plos.orgnih.gov Research has shown that Fingolimod Phosphate can protect neurons from toxicity and enhance the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF). plos.orgresearchgate.net

Glial Cell Cultures:

Oligodendrocyte Cultures: As the myelin-producing cells of the CNS, oligodendrocytes are central to diseases like multiple sclerosis. plos.org In vitro studies have demonstrated that Fingolimod Phosphate can promote the survival and differentiation of oligodendrocyte progenitor cells into mature, myelinating oligodendrocytes. plos.orgnih.govneurologia.com

Astrocyte Cultures: Astrocytes, the most abundant glial cells in the CNS, are also targeted by Fingolimod Phosphate. Cultured astrocytes have been used to show that Fingolimod can modulate their responses, including the internalization of S1P₁ receptors, which may contribute to its therapeutic effects. nih.govneurologia.com

Microglia Cultures: Microglia are the resident immune cells of the CNS. In vitro studies have revealed that Fingolimod Phosphate can directly modulate microglial activation, reducing the production of pro-inflammatory cytokines and increasing the release of neurotrophic factors. nii.ac.jp

In vivo Preclinical Animal Models for Mechanistic Investigation

In vivo animal models are essential for studying the complex interplay of physiological systems and the integrated effects of this compound in a living organism. These models provide a bridge between in vitro findings and clinical applications.

Experimental Autoimmune Encephalomyelitis (EAE) Models

EAE is the most widely used animal model for multiple sclerosis. immunologyresearchjournal.comnih.gov In this model, animals are immunized with myelin-derived proteins or peptides to induce an autoimmune response against the CNS, leading to inflammation, demyelination, and neurological deficits that mimic aspects of MS. nih.govimmunologyresearchjournal.com

Mechanistic Insights: The EAE model has been instrumental in demonstrating the primary mechanism of Fingolimod, which involves sequestering lymphocytes in the lymph nodes and preventing their infiltration into the CNS. aimspress.comimmunologyresearchjournal.commdpi.com Studies using EAE models have shown that Fingolimod treatment significantly reduces clinical severity, inflammation, and demyelination. immunologyresearchjournal.comcaymanchem.com Furthermore, research in EAE mice has highlighted the direct effects of Fingolimod on CNS cells, showing that it promotes the proliferation and differentiation of oligodendrocyte progenitor cells, contributing to remyelination. nih.gov

Interactive Table: Findings from EAE Models Treated with Fingolimod

FindingMethod of MeasurementImplication
Reduced Clinical Severity Clinical scoring of neurological deficits (e.g., tail and limb paralysis). immunologyresearchjournal.comDemonstrates overall therapeutic efficacy.
Decreased CNS Inflammation Histological analysis of spinal cord sections for inflammatory cell infiltration. immunologyresearchjournal.comConfirms the reduction of immune cell migration to the CNS.
Reduced Demyelination Histological staining for myelin. immunologyresearchjournal.comShows protection of the myelin sheath.
Enhanced Remyelination Immunofluorescent staining for oligodendrocyte progenitor cells (OPCs) and mature oligodendrocytes. nih.govIndicates a direct effect on myelin repair processes within the CNS.

Ischemia/Reperfusion Injury Models

Ischemia/reperfusion (I/R) injury occurs when blood supply is restored to a tissue after a period of ischemia, leading to a cascade of inflammation and oxidative damage. Fingolimod has been investigated for its protective potential in various I/R models.

Cerebral I/R: In rat models of stroke, where a cerebral artery is temporarily occluded, Fingolimod treatment has been shown to reduce neurological deficits, decrease infarct volume, and attenuate the inflammatory response. nih.govimrpress.com Mechanistic studies in these models indicate that Fingolimod exerts its neuroprotective effects by reducing inflammatory cytokines and inhibiting key signaling pathways involved in cell death and inflammation. nih.gov

Cardiac and Renal I/R: The protective effects of Fingolimod have also been demonstrated in models of cardiac and renal I/R injury. elsevier.comfrontiersin.org In a rat model of renal I/R, pretreatment with Fingolimod improved kidney function and reduced histological damage by bolstering the tissue's antioxidant capacity. nih.gov These findings suggest a broader therapeutic potential for Fingolimod in conditions characterized by I/R injury, likely due to its combined anti-inflammatory and direct cytoprotective effects. elsevier.comnih.gov

Cancer Xenograft and Spontaneous Tumor Models

Fingolimod, and its active metabolite Fingolimod Phosphate, have been investigated in various preclinical cancer models to evaluate their potential as anti-cancer agents. These studies often utilize cancer xenograft and spontaneous tumor models to understand the in vivo efficacy of the compound.

In triple-negative breast cancer (TNBC), a particularly aggressive subtype, Fingolimod has demonstrated the ability to repress tumor progression in orthotopic graft murine models. nih.gov Studies using both mouse and human TNBC cells implanted in immunocompetent and immunodeficient mice, respectively, have shown that Fingolimod can reduce tumor growth and also limit metastases to the spleen and liver. nih.gov Interestingly, in these models, Fingolimod's efficacy in reducing tumor growth was comparable to the chemotherapy agent Cisplatin, but without the associated toxicity. nih.gov

The anti-tumor effects of Fingolimod have also been explored in other cancer types. In preclinical models of prostate cancer, Fingolimod has been shown to sensitize cancer cells to radiotherapy. nih.gov In mice with orthotopic or subcutaneous prostate cancer tumors, the combination of Fingolimod with radiation therapy led to a significant reduction in tumor growth and metastasis. nih.gov Similarly, in non-small cell lung cancer (NSCLC) xenograft models, Fingolimod repressed tumor growth, with its effect being significantly greater than that of Cisplatin in some instances. mdpi.com

However, the efficacy of Fingolimod can be model-dependent. For example, in glioblastoma preclinical models, Fingolimod showed limited to no effect on tumor progression in vivo in both immunocompetent and immunodeficient orthotopic mouse models, despite showing some anti-tumor activity in 2D in vitro cell cultures. mdpi.com This highlights the importance of using relevant in vivo models that can better mimic the complex tumor microenvironment. mdpi.com

Genetically Modified Animal Models for Specific Receptor/Enzyme Knockout Studies

To dissect the specific mechanisms of action of this compound, researchers have utilized genetically modified animal models, particularly those with knockouts of specific sphingosine-1-phosphate (S1P) receptors or related enzymes. These models have been instrumental in understanding the compound's effects beyond its well-known immunomodulatory actions.

A key target of Fingolimod Phosphate is the S1P receptor 1 (S1P1). nih.gov Studies using conditional null mouse mutants lacking S1P1 in specific central nervous system (CNS) cell lineages have provided crucial insights. nih.gov In a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), the therapeutic efficacy of Fingolimod was lost in mice specifically lacking S1P1 on astrocytes, even though the drug's effect on lymphocyte trafficking remained normal. nih.gov This finding strongly suggests a direct, non-immunological role for Fingolimod in the CNS, mediated through astrocyte S1P1 receptors. nih.gov

The role of sphingosine (B13886) kinases (SphK), the enzymes responsible for phosphorylating Fingolimod to its active form, has also been investigated. nih.gov In prostate cancer cells, Fingolimod was found to act as an inhibitor of Sphingosine Kinase 1 (SphK1), leading to apoptosis. nih.gov This effect was independent of S1P receptors. nih.gov In vivo studies using prostate tumor xenografts showed that Fingolimod synergized with radiation to inhibit SphK1 activity, enhancing the therapeutic effect. nih.gov

Furthermore, in vivo studies in gene-deficient mice have helped to elucidate the cellular signaling pathways and the pathophysiological significance of different S1P receptors, accelerating drug discovery in this field. biomolther.org These models have been critical in understanding that the effects of Fingolimod on lymphocyte egress are due to a functional antagonism of S1P1. biomolther.org

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking and Dynamics Simulations with S1P Receptors and Other Targets

Computational methods such as molecular docking and molecular dynamics (MD) simulations have been pivotal in understanding the interactions between Fingolimod Phosphate and its primary targets, the sphingosine-1-phosphate (S1P) receptors. nih.govnih.gov These in silico techniques allow researchers to visualize and analyze the binding at an atomic level, providing insights that can guide the design of more specific and effective drug candidates. nih.govnih.gov

Molecular docking studies have been used to examine the binding of Fingolimod and its phosphorylated form to the S1P1 receptor. nih.govnih.gov These simulations have highlighted the critical role of the phosphate group for successful binding within the receptor's active site. nih.govnih.gov The simulations pinpoint specific amino acid residues within the receptor that are crucial for these interactions. nih.govnih.gov For instance, the alkyl tail of the ligand resides within a hydrophobic pocket formed by several phenylalanine and leucine (B10760876) residues. nih.gov

Molecular dynamics simulations have further refined this understanding by revealing the dynamic nature of these interactions over time. nih.govfu-berlin.de These simulations have shown that while Fingolimod Phosphate (F1P) and the endogenous ligand S1P both bind to the orthosteric pocket of all S1PRs, they exhibit different binding mode dynamics. nih.govfu-berlin.de This information can be leveraged to develop subtype-specific ligands. nih.govfu-berlin.de Combining MD simulations with three-dimensional pharmacophores (dynophores) has enabled the elucidation of S1PR subtype-specific binding site characteristics, which is crucial for designing drugs that avoid off-target effects. nih.govfu-berlin.de For example, while agonism at S1PR1 is desired for immunomodulation, agonism at S1PR3 is linked to adverse cardiac effects. nih.govfu-berlin.de

These computational approaches have also been used to compare the binding of Fingolimod to other S1P receptor modulators like siponimod (B560413) and ozanimod (B609803), contributing to a mechanistic understanding of their selectivity profiles. nih.govfu-berlin.de

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. While specific, detailed QSAR studies focused solely on this compound are not extensively detailed in the provided search results, the principles of QSAR are highly relevant to the development of second-generation S1P receptor modulators.

The development of more selective S1P receptor modulators like siponimod and ozanimod was driven by the need to minimize off-target effects associated with the non-selective nature of Fingolimod. nih.govfu-berlin.de This process inherently involves understanding the structure-activity relationships that govern receptor selectivity. By analyzing the structural features of Fingolimod and other S1P modulators and correlating them with their binding affinities and functional activities at different S1P receptor subtypes, researchers can build QSAR models.

These models can then be used to predict the activity of novel, hypothetical compounds, thereby guiding synthetic efforts towards molecules with improved selectivity profiles. For instance, a 3D-QSAR analysis can provide insights into the ligand-receptor interaction modes, which is crucial for designing compounds that specifically target S1PR1 while avoiding S1PR3. researchgate.net The search for potent and selective S1P1 receptor agonists often involves creating highly predictive 3D QSAR models. daneshyari.com

In silico Prediction of Metabolic Pathways and Off-Target Interactions

In silico methods are increasingly used to predict the metabolic fate of drug candidates and to identify potential off-target interactions early in the drug development process. For Fingolimod, these computational approaches can provide valuable insights into its complex pharmacology.

Fingolimod is a prodrug that requires phosphorylation by sphingosine kinases to become active. biomolther.org Recent advances in deep learning and prompt engineering have led to the development of tools like MetaPredictor, which can predict drug metabolites. oup.com Such models can identify the transformation of Fingolimod to its active phosphate form, a process catalyzed by enzymes that may be less common in drug metabolism and potentially missed by traditional rule-based prediction methods. oup.com

Beyond its primary targets (S1P receptors 1, 3, 4, and 5), in silico methods can be employed to predict potential interactions of Fingolimod Phosphate with other proteins. drugbank.com Molecular docking, for example, can be used to screen the compound against a panel of known off-target proteins to identify potential unintended interactions that could lead to side effects. nih.gov This is particularly relevant for understanding observed toxicities, such as hepatotoxicity, by exploring potential interactions with various cellular targets within liver cells. nih.gov

Furthermore, computational analysis can help in understanding why certain S1P receptor modulators have different off-target profiles. By comparing the interaction profiles of Fingolimod with more selective modulators like ozanimod, researchers can identify the structural determinants responsible for these differences. frontiersin.org

Advanced Analytical Techniques for Research Quantitation and Characterization

The accurate quantitation and characterization of Fingolimod and its active metabolite, Fingolimod Phosphate, in biological matrices and pharmaceutical formulations are crucial for research and development. A variety of advanced analytical techniques are employed for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the sensitive and selective simultaneous determination of Fingolimod and Fingolimod Phosphate in biological samples like human blood and plasma. veedacr.commdpi.com These methods often involve a sample preparation step, such as protein precipitation followed by solid-phase extraction, to isolate the analytes from the complex biological matrix. veedacr.com Chromatographic separation is typically achieved using reversed-phase columns, such as a Kinetex biphenyl (B1667301) or a Symmetry C18 column, followed by detection using positive ion multiple reaction monitoring (MRM) mode. veedacr.comrjptonline.org Validated LC-MS/MS methods have achieved lower limits of quantification in the picogram per milliliter range, which is necessary for pharmacokinetic studies. veedacr.com

High-performance liquid chromatography (HPLC) with UV detection is another widely used technique, particularly for the analysis of Fingolimod in pharmaceutical dosage forms and for stability-indicating assays. rjptonline.orgnih.gov These methods are developed to separate Fingolimod from its degradation products and process-related impurities. nih.govnih.govresearchgate.net Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are performed to ensure the specificity of the method. nih.govresearchgate.net

For the structural characterization of Fingolimod and its impurities, spectroscopic techniques are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are used to elucidate the chemical structures of synthesized impurities and degradation products. nih.gov

The table below summarizes some of the key analytical methods used for Fingolimod and Fingolimod Phosphate.

Analytical TechniqueApplicationKey Features
LC-MS/MS Quantitation in biological fluids (blood, plasma)High sensitivity and selectivity; simultaneous analysis of parent drug and metabolite; requires sample extraction.
HPLC-UV Quantitation in pharmaceutical dosage forms; stability testingRobust and reliable; suitable for quality control; may be less sensitive than LC-MS/MS.
NMR Spectroscopy Structural elucidation of impurities and degradation productsProvides detailed structural information.
FTIR Spectroscopy Identification of functional groupsComplements other structural analysis techniques.
Mass Spectrometry Identification and confirmation of impurities and metabolitesProvides molecular weight and fragmentation information.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound and Metabolite Analysis in Research Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the sensitive and selective quantification of fingolimod and its principal active metabolite, fingolimod phosphate, in various biological matrices. samipubco.comveedacr.com Researchers have developed and validated numerous bioanalytical methods capable of simultaneously measuring both the parent drug and its phosphate metabolite in samples such as human whole blood and plasma. samipubco.comveedacr.combohrium.com

These methods often employ sample preparation techniques like liquid-liquid extraction, protein precipitation, or solid-phase extraction to isolate the analytes from complex matrix components. samipubco.comveedacr.com Chromatographic separation is typically achieved on specialized columns, such as Kinetex biphenyl or Fortis UniverSil Cyano columns, followed by detection using mass spectrometry. samipubco.comveedacr.com The mass spectrometer is usually operated in the positive electrospray ionization (+ESI) mode, with quantification performed via multiple reaction monitoring (MRM). samipubco.comsamipubco.com This approach ensures high specificity and achieves low limits of quantification, with validated calibration ranges extending down to the picogram-per-milliliter level (e.g., 10-800 pg/mL for fingolimod and 50-5000 pg/mL for fingolimod phosphate). samipubco.comveedacr.com These robust methods are essential for pharmacokinetic studies and have been successfully applied in clinical research settings. veedacr.combohrium.com

Table 1: Examples of LC-MS/MS Methods for Fingolimod and Metabolite Analysis

Analyte(s)MatrixExtraction MethodLC ColumnMS Detection ModeMRM Transition (m/z)Reference
Fingolimod (FIN) & Fingolimod Phosphate (FPH)Human Whole BloodLiquid-Liquid Extraction (FIN), Protein Precipitation (FPH)Fortis UniverSil Cyano (50 × 2.1 mm, 5 µm)+ESIFIN: 308.4 → 255.3 FPH: 388.2 → 255.3 samipubco.comsamipubco.com
Fingolimod & Fingolimod PhosphateHuman K2EDTA BloodProtein Precipitation & Solid-Phase ExtractionKinetex Biphenyl+ESINot Specified veedacr.com
Fingolimod & Fingolimod PhosphateHuman PlasmaProtein PrecipitationNot Specified+ESINot Specified bohrium.com
Fingolimod & Fingolimod PhosphateWhole BloodNot SpecifiedUltra-High-Performance LC columnTandem Mass SpectrometryNot Specified nih.gov

Reversed-Phase Liquid Chromatography (RP-LC) for Purity and Degradation Product Analysis

Reversed-Phase Liquid Chromatography (RP-LC), particularly High-Performance Liquid Chromatography (HPLC), is extensively used to assess the purity of fingolimod hydrochloride and to identify and quantify its degradation products. nih.govderpharmachemica.com Stability-indicating methods are developed by subjecting the bulk drug to stress conditions as recommended by the International Conference on Harmonization (ICH), including acidic, basic, oxidative, thermal, and photolytic degradation. nih.govderpharmachemica.comderpharmachemica.com

These analytical methods are designed to separate the active pharmaceutical ingredient (API) from any process-related impurities and degradation products that may form. derpharmachemica.comresearchgate.net A typical RP-LC method might use a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724). derpharmachemica.comresearchgate.net For instance, one method achieved separation on a Nova-Pak C8 column using a mobile phase of potassium dihydrogenphosphate buffer (50 mM, pH 3.0) and acetonitrile (45:55, v/v). nih.govresearchgate.net Another method for related substances utilized a C18 stationary phase with a gradient elution involving tetrabutyl ammonium (B1175870) hydrogen sulphate in orthophosphoric acid and acetonitrile. researchgate.net The detection is commonly performed using a photodiode array (PDA) or UV detector. researchgate.netijrpr.com The validation of these methods as per ICH guidelines ensures they are linear, accurate, precise, and specific for quality control purposes. derpharmachemica.com

Table 2: Selected RP-LC Methods for Fingolimod HCl Purity Analysis

Method TypeColumnMobile PhaseFlow RateDetectionReference
Stability-Indicating HPLCNova-Pak C850 mM KH2PO4 (pH 3.0) and Acetonitrile (45:55, v/v)1 mL/minUV nih.govresearchgate.net
RP-LC for Related ImpuritiesC18 stationary phaseBuffer A: KH2PO4 and 1-Octane sulphonic acid sodium salt (pH 3.0) Buffer B: Acetonitrile:Water (90:10 v/v)1.2 mL/minUV at 220 nm derpharmachemica.comderpharmachemica.com
RP-UPLC for Related SubstancesWaters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)Gradient of 20 mM KH2PO4 (pH 6.5 with 0.1% triethylamine) and an organic phaseNot specifiedPhotodiode Array (PDA) researchgate.net
RP-HPLCX-Terra RP-18 (150×4.6mm, 5µm)pH 6.0 buffer, Acetonitrile, and Methanol (35:39:26)1.0 mL/minPDA at 218 nm ijrpr.com

Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Structural Confirmation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are definitive techniques for the structural elucidation and confirmation of Fingolimod HCl. While NMR is widely used for determining interaction mechanisms, its application for Fingolimod HCl has been noted as challenging in aqueous solutions due to low solubility. researchgate.net Despite this, NMR has been successfully used to confirm the structure of synthetic isomers and analogues of fingolimod. nih.gov

X-ray crystallography has provided profound insights into the solid-state properties of Fingolimod HCl. For the first time, single-crystal structures of three distinct conformational polymorphs (Forms I, II, and III) were identified and characterized. nih.gov This research revealed that the different polymorphs contain FTY720 molecules with unique conformations and are interconvertible through a temperature-dependent, reversible solid-solid transformation. nih.gov The transformation process from Form I to Form II was monitored directly via single-crystal to single-crystal X-ray diffraction, offering a detailed view of the molecular rearrangements. nih.gov Further studies have utilized synchrotron X-ray powder diffraction data to solve and refine the crystal structure, confirming the molecular conformation. researchgate.net These structural studies are vital for understanding the physicochemical properties of the drug substance.

Omics Approaches in Mechanistic Research

Transcriptomics and Proteomics for Gene and Protein Expression Profiling in Response to Compound Treatment

Transcriptomics: Transcriptomic analyses, primarily using RNA-sequencing, have been instrumental in revealing the extensive changes in gene expression induced by fingolimod treatment in various cell types. nih.govpolito.it Studies on peripheral blood mononuclear cells (PBMCs) and isolated T cells from patients have shown that fingolimod therapy leads to thousands of differentially expressed genes (DEGs) compared to baseline. researchgate.netmdpi.com These DEGs are predominantly related to immune function, including genes associated with sphingosine-1-phosphate (S1P) metabolism (e.g., S1PR5), cytokine signaling, lymphocyte trafficking (e.g., downregulation of CCR7), and key inflammatory pathways like NF-kB. nih.govmdpi.comtandfonline.com This massive transcriptional reprogramming reflects a shift toward an anti-inflammatory and antioxidant response. nih.gov Interestingly, the extent of transcriptomic changes can differ between patients who respond well to the treatment and non-responders, suggesting that gene expression profiles could hold predictive value. nih.govmdpi.com

Proteomics: Quantitative mass spectrometry-based proteomics has been employed to investigate protein-level changes following fingolimod treatment in preclinical models and other systems. nih.govuib.no In a mouse model, proteomic analysis of brain regions like the cerebellum and frontal cortex identified thousands of differentially expressed proteins in response to fingolimod. nih.gov These changes pointed towards a significant metabolic reprogramming, with upregulation of oxidative phosphorylation and downregulation of glycolysis. nih.gov Other studies have used proteomics to explore fingolimod's effects on specific cellular processes, such as myelination, where it was found to downregulate a drug receptor in the brain. uib.no In a non-clinical context, proteomic screening of Staphylococcus aureus treated with fingolimod revealed that differentially expressed proteins were mainly associated with redox functions and the integrity of the cell membrane. nih.gov

Table 3: Summary of Transcriptomic and Proteomic Findings

'Omics' TypeSystem/ModelKey FindingsReference
TranscriptomicsPatient T-cellsStrong up- and down-regulation of genes like CX3CR1 and CCR7, respectively; changes in genes involved in immune response and cell trafficking. polito.ittandfonline.com
TranscriptomicsPatient LymphocytesAffects nearly all lymphocyte subpopulations; induces a switch toward anti-inflammatory and antioxidant gene expression. nih.gov
TranscriptomicsPatient PBMCsIdentified 7,155 differentially expressed genes after 12 months of therapy, mainly immune-related. Responders showed more DEGs than non-responders. mdpi.com
ProteomicsMouse Brain (Cerebellum & Frontal Cortex)Identified 2,609 (cerebellum) and 3,086 (frontal cortex) differentially expressed proteins; indicated metabolic reprogramming (upregulated oxidative phosphorylation, downregulated glycolysis). nih.gov
ProteomicsStaphylococcus aureusIdentified 147 differentially expressed proteins; proteins were mainly related to redox functions and cell membrane composition/integrity. nih.gov

Metabolomics for Understanding Metabolic Perturbations

Metabolomics has emerged as a powerful tool for capturing the systemic metabolic changes that occur in response to fingolimod treatment. nih.govnih.gov By analyzing the metabolic profiles of patient samples, typically serum or plasma, researchers aim to identify biomarkers of treatment response and understand the drug's broader physiological impact. nih.govresearchgate.net

Studies using Nuclear Magnetic Resonance (NMR) spectroscopy have evaluated plasma metabolic changes in patients at multiple time points before and during fingolimod therapy. nih.govnih.govresearchgate.net The results indicate that fingolimod significantly influences amino acid and energy metabolism. nih.govresearchgate.net Specific metabolites are found to change in concentration following drug intake, reflecting a modulation of energy homeostasis and a reduction in oxidative stress. nih.govresearchgate.net Untargeted metabolomics approaches have identified dozens of significantly altered metabolites in patient serum, pointing to a distinct dysregulated metabolic state that is modulated by treatment. pnas.org Analysis of these perturbed metabolites has implicated key signaling pathways, including those regulated by the sphingosine-1-phosphate receptor 2 (S1PR2), further supporting the central role of sphingolipid metabolism in the drug's mechanism of action. pnas.org

Q & A

Basic Research Questions

What is the mechanistic basis of fingolimod phosphate's neuroprotective effects in preclinical models?

Fingolimod phosphate (active metabolite of fingolimod) acts as a sphingosine-1-phosphate (S1P) receptor modulator, sequestering lymphocytes in lymph nodes to reduce neuroinflammation. Preclinical studies highlight its role in regulating astroglial glutamate transporters, mitigating excitotoxicity in neuroinflammatory models .

  • Methodological Insight: To validate neuroprotection, use in vitro models (e.g., astrocyte cultures exposed to inflammatory cytokines) combined with in vivo experimental autoimmune encephalomyelitis (EAE) models. Measure S1P receptor internalization via flow cytometry and glutamate uptake via radioactive tracer assays .

How can researchers ensure accurate quantification of fingolimod hydrochloride and its metabolites in biological samples?

High-Performance Liquid Chromatography (HPLC) is the gold standard. The USP-recommended method uses a C18 column, phosphate-perchlorate buffer (pH 2.5), and UV detection at 210 nm. Key parameters:

ParameterSpecificationReference
ColumnC18, 5 µm, 250 × 4.6 mm
Mobile PhasePhosphate buffer:acetonitrile (70:30)
Retention TimeFingolimod: 8.2 min; Fingolimod phosphate: 6.5 min
  • Critical Step: Validate recovery rates (>95%) using spiked plasma/serum samples and account for protein binding (>99%) by pre-treating samples with acetonitrile .

What are the limitations of in vitro models for studying fingolimod's immunomodulatory effects?

While in vitro T-cell migration assays (e.g., transwell systems with S1P gradients) are useful, they fail to replicate the lymph node egress dynamics observed in vivo. Unphosphorylated fingolimod, previously considered inert, may impair CD8+ T-cell function independently of S1P modulation .

  • Recommendation: Combine in vitro assays with ex vivo lymph node explants to assess lymphocyte retention and functional competence .

Advanced Research Questions

How do inter-individual variations in CYP4F2 activity influence fingolimod metabolism, and how can this be addressed experimentally?

CYP4F2 is the primary enzyme metabolizing fingolimod to inactive ceramide analogs. Polymorphisms in CYP4F2 (e.g., rs2108622) reduce catalytic activity by 20–40%, leading to prolonged drug exposure .

  • Experimental Design:
    • Genotype human hepatocytes or use CRISPR-edited cell lines to model CYP4F2 variants.
    • Quantify fingolimod phosphate and ceramide metabolites via LC-MS/MS.
    • Corrogate with clinical data on drug clearance rates from pharmacokinetic studies .

How can contradictory data on fingolimod's brain penetration be resolved?

Studies report variable CNS distribution (e.g., brain-to-plasma ratio ranging from 0.1 to 1.2). This stems from differences in dosing regimens, blood-brain barrier (BBB) integrity in disease models, and assay sensitivity .

  • Resolution Strategy:
    • Use radioiodinated fingolimod analogs for precise tissue distribution tracking.
    • Compare BBB permeability in healthy vs. EAE-induced mice via dynamic contrast-enhanced MRI .

What experimental approaches optimize the detection of fingolimod's off-target effects in neuronal cells?

Off-target effects (e.g., altered phosphatidylcholine synthesis) may arise due to structural similarity to sphingolipids.

  • Methodology:
    • Employ lipidomic profiling (LC-MS) to compare treated vs. untreated neuronal cell lines.
    • Use siRNA knockdown of S1P receptors to isolate receptor-dependent vs. -independent effects .
    • Validate findings in primary neurons with live-cell imaging of lipid raft dynamics .

Data Contradiction Analysis

How should researchers interpret conflicting results on fingolimod's impact on CD8+ T-cell function?

While fingolimod phosphate is considered the active form, unphosphorylated fingolimod directly inhibits CD8+ T-cell cytotoxicity in in vitro models .

  • Resolution Framework:
    • Replicate experiments using phosphorylated vs. non-phosphorylated drug forms.
    • Assess functional outcomes (e.g., viral clearance in infected mice) to determine clinical relevance.
    • Cross-validate with single-cell RNA sequencing to identify transcriptomic changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.